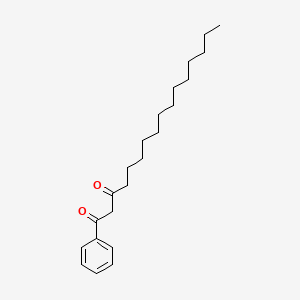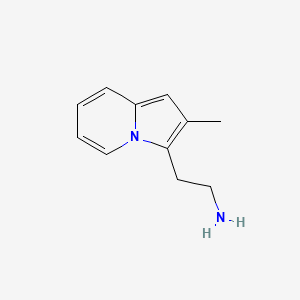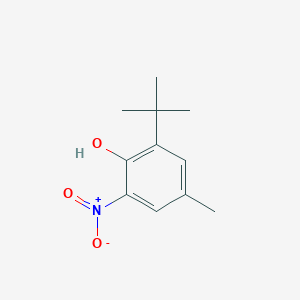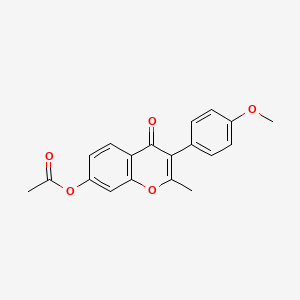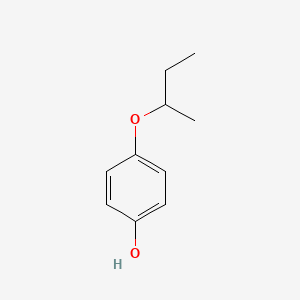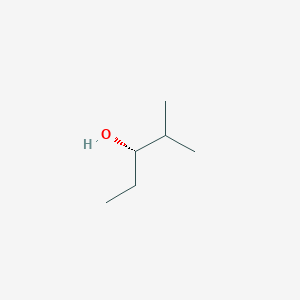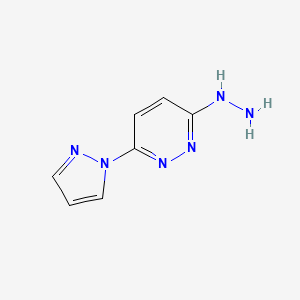
2-Butoxy-N,N-dimethylethanamine
Overview
Description
2-Butoxy-N,N-dimethylethanamine is a chemical compound with the molecular formula C8H19NO . It is also known by other synonyms such as (2-butoxy-ethyl)-dimethyl-amine, 1-Butoxy-2-dimethylamino-aethan, Ethanamine,2-butoxy-N,N-dimethyl, and N,N-Dimethyl-2-butoxyethylamine .
Synthesis Analysis
The synthesis of 2-Butoxy-N,N-dimethylethanamine involves a synthetic route that includes 2- (Dimethylamin… CAS#:108-01-0, 1-Chlorobutane CAS#:109-69-3, and sodium butoxide CAS#:2372-45-4 . The synthetic route is mentioned in a patent by Degussa AG .Molecular Structure Analysis
The molecular structure of 2-Butoxy-N,N-dimethylethanamine consists of 8 carbon atoms, 19 hydrogen atoms, and 1 nitrogen atom, giving it a molecular weight of 145.24300 .Scientific Research Applications
Catalytic Reactions and Chemical Synthesis
2-Butoxy-N,N-dimethylethanamine and its derivatives have been explored in various catalytic reactions and chemical syntheses. For instance, the chemoselective N-demethylation vs. cyclometalation reactivity pathways in substituted N,N-dimethylethanamines were studied in the presence of Pd(II) ions. This research provided mechanistic insights into cyclometalation and C–N cleavage observed in these reactions, highlighting the potential of such compounds in catalytic processes (J. S. Yap et al., 2014).
Radioligand Development for Imaging
In the field of medical imaging, particularly positron emission tomography (PET), derivatives of 2-Butoxy-N,N-dimethylethanamine have been synthesized and evaluated. For example, [¹¹C]2-(2',6'-dimethoxy-[1,1'-biphenyl]-3-yl)-N,N-dimethylethanamine ([¹¹C]Cimbi-806) was developed as a potential PET ligand for imaging brain 5-HT₇ receptors. Despite high brain uptake and relevant distribution patterns, the absence of significant in vivo blocking rendered it unsuitable for imaging the 5-HT₇ receptor (M. Herth et al., 2012).
Exploration of Antidepressant and Sedative Drug Leads
Marine-inspired derivatives of 2-Butoxy-N,N-dimethylethanamine have been synthesized and evaluated for their antidepressant and sedative properties. Compounds built on a 2-(1H-indol-3-yl)-N,N-dimethylethanamine scaffold showed significant activities in mouse forced swim and locomotor activity tests. These findings underscore the potential of such compounds in the development of new antidepressant and sedative drugs (M. A. Ibrahim et al., 2017).
Analytical and Chromatographic Applications
The analytical determination of compounds structurally related to 2-Butoxy-N,N-dimethylethanamine, such as diphenhydramine hydrochloride, has been performed using gas-liquid chromatography. This method, which requires no sample cleanup or derivatization, demonstrates the application of such compounds in analytical chemistry (E. Abdel-Moety & M. G. El-bardicy, 1985).
Contributions to Propellant Chemistry
In propellant chemistry, derivatives of 2-Butoxy-N,N-dimethylethanamine, such as 2-azido-N,N-dimethylethanamine (DMAZ), have been studied for their potential in shortening ignition delays in propulsion systems. Reactive molecular dynamics calculations and ignition delay tests have been conducted to assess the effectiveness of such compounds in enhancing the performance of hypergolic propellants (Jianshuo Zhao et al., 2022).
properties
IUPAC Name |
2-butoxy-N,N-dimethylethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19NO/c1-4-5-7-10-8-6-9(2)3/h4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APUATYFVVUNQRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCN(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00338153 | |
| Record name | 2-Butoxy-N,N-dimethylethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00338153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Butoxy-N,N-dimethylethanamine | |
CAS RN |
71126-58-4 | |
| Record name | 2-Butoxy-N,N-dimethylethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00338153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

